Cas no 169273-54-5 (Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI))

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI) structure
169273-54-5 structure
Product Name:Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI)
Número CAS:169273-54-5
MF:C28H43N3O6S3
Megavatios:613.85252404213
CID:152348
PubChem ID:461637
Update Time:2025-04-19

Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R*(2S*,3R*),2R*],6b,7aa]]- (9CI)
    • carbamic acid, N-[(1R,2R)-3-[(3aR,6S,7aS)-6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-, (2S,3R)-tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester
    • [(2S,3R)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)meth
    • Carbamic acid,[3-[6-[[(1,1-dimethylethyl)amino]carbonyl]hexahydrothieno[3,2-c]pyridin-5(4H)-yl]-2-hydroxy-1-[(phenylthio)methyl]propyl]-,tetrahydro-2-methyl-1,1-dioxido-3-thienyl ester, [3aR-[3aa,5[1R
    • [(2S,3R)-2-methyl-1,1-dioxo-thiolan-3-yl] N-[(1R,2R)-3-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-2-hydroxy-1-(phenylsulfanylmethyl)propyl]carbamate
    • CHEMBL318129
    • DTXSID30168682
    • BDBM50285970
    • 5-(3(R)-(((2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
    • [(1R,2R)-3-((3aR,6S,7aS)-6-tert-Butylcarbamoyl-hexahydro-thieno[3,2-c]pyridin-5-yl)-2-hydroxy-1-phenylsulfanylmethyl-propyl]-carbamic acid (2S,3R)-2-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl ester
    • 5-[3(R)-[[(2(S)-trans-Methyl-1,1-dioxotetrahydro-3(R)-thienyloxy)carbonyl]amino]-4-(phenylthio)-2(R)-hydroxybutyl]-N-(1,1-dimethylethyl)octahydrothieno[3,2-c]pyridine-6(R)-carboxamide
    • 169273-54-5
    • Renchi: 1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24+,25-/m0/s1
    • Clave inchi: SSAWLODCPROYGG-PFDRMGOISA-N
    • Sonrisas: S1CC[C@@H]2CN(C[C@H]([C@H](CSC3C=CC=CC=3)NC(=O)O[C@@H]3CCS([C@H]3C)(=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Atributos calculados

  • Calidad precisa: 613.23169
  • Masa isotópica única: 613.231
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 9
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 11
  • Complejidad: 979
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 7
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 184Ų

Propiedades experimentales

  • Denso: 1.32
  • Punto de ebullición: 864.4°Cat760mmHg
  • Punto de inflamación: 476.6°C
  • índice de refracción: 1.618
  • PSA: 125.04
Proveedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote